[(1S)-2-amino-1-phenylethyl]dimethylamine
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Overview
Description
[(1S)-2-amino-1-phenylethyl]dimethylamine is an organic compound with the molecular formula C10H16N2 It is a derivative of phenylethylamine, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2-amino-1-phenylethyl]dimethylamine typically involves the reaction of phenylethylamine with dimethylamine under controlled conditions. One common method includes the reductive amination of phenylacetaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(1S)-2-amino-1-phenylethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted phenylethylamines.
Scientific Research Applications
[(1S)-2-amino-1-phenylethyl]dimethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(1S)-2-amino-1-phenylethyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
[(1S)-2-amino-1-phenylethyl]dimethylamine can be compared with other similar compounds, such as:
Phenylethylamine: The parent compound, which lacks the dimethylamino group.
N-methylphenylethylamine: A related compound with a single methyl group attached to the nitrogen atom.
N,N-dimethylphenylethylamine: Another similar compound with two methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which differentiate it from these related compounds.
Properties
CAS No. |
1354549-45-3 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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